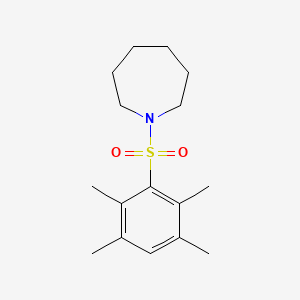
1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane is an organic compound characterized by the presence of a sulfonyl group attached to a tetramethylbenzene ring and an azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with azepane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-azepane bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azepane derivatives.
科学研究应用
1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetramethylbenzenesulfonyl chloride: A precursor in the synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane.
Azepane: The parent compound of the azepane ring in this compound.
Sulfonyl azepanes: Other compounds with similar structures but different substituents on the sulfonyl group.
Uniqueness
This compound is unique due to the presence of both the tetramethylbenzenesulfonyl and azepane moieties, which confer distinct chemical and biological properties
生物活性
1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane is a sulfonamide compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H25NO2S
- Molecular Weight : 327.25 g/mol
- CAS Number : 835888-65-8
The compound features a sulfonyl group attached to an azepane ring, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. The sulfonamide moiety can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.
Biological Activity Overview
Case Study 1: Inhibition of Protein Kinases
A study evaluated the efficacy of azepane derivatives in inhibiting protein kinases. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on PKB-alpha with IC50 values in the low nanomolar range. These findings suggest potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth and survival .
Case Study 2: Antimicrobial Properties
Research has shown that sulfonamide compounds display antimicrobial properties. In vitro studies revealed that this compound effectively inhibited the growth of several bacterial strains by interfering with folate synthesis pathways. This mechanism is crucial for bacterial proliferation and survival.
Case Study 3: Cytotoxic Effects on Cancer Cells
In a cytotoxicity assay involving various cancer cell lines, this compound demonstrated significant apoptotic activity. The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests its potential as an anti-cancer agent.
属性
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-12-11-13(2)15(4)16(14(12)3)20(18,19)17-9-7-5-6-8-10-17/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBWJDMCQNKOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













